



Application Notes and Protocols for the Identification of Methenolone Metabolites in Urine

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Compound of Interest		
Compound Name:	Methenolone	
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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the techniques and protocols for the identification and quantification of **methenolone** metabolites in human urine samples. The information is intended to guide researchers in developing and implementing robust analytical methods for doping control, clinical, and research purposes.

Introduction

Methenolone is a synthetic anabolic androgenic steroid (AAS) derived from dihydrotestosterone. It is commonly used in the form of its esters, methenolone acetate and methenolone enanthate, for performance enhancement in sports and for certain medical conditions.[1] The detection of methenolone misuse relies on the identification of its metabolites in urine, as the parent compound is often present at very low concentrations.[2] Methenolone undergoes extensive metabolism in the body, resulting in a variety of phase I and phase II metabolites. The primary routes of metabolism include reduction of the A-ring, oxidation of the 17-hydroxyl group, and hydroxylation at various positions.[2] These metabolites are primarily excreted in urine as glucuronide and sulfate conjugates.[2][3]

This document outlines the key metabolites of **methenolone**, sample preparation techniques, and analytical methodologies using gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) for their detection.



Key Methenolone Metabolites

Several metabolites of **methenolone** have been identified in human urine. The detection of these metabolites, particularly long-term metabolites, is crucial for extending the window of detection for **methenolone** abuse.

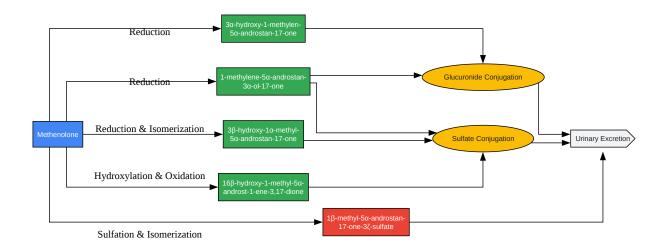
Table 1: Major Urinary Metabolites of Methenolone

Metabolite Name	Chemical Name	Conjugation	Typical Detection Window
3α-hydroxy-1- methylen-5α- androstan-17-one	3α-hydroxy-1- methylen-5α- androstan-17-one	Glucuronide	Up to 5 days[4]
Methenolone	17β-hydroxy-1-methyl- 5α-androst-1-en-3- one	Glucuronide	Up to 90 hours[2]
1-methylene-5α- androstan-3α-ol-17- one	1-methylene-5α- androstan-3α-ol-17- one	Glucuronide, Sulfate	Comparable to glucuronide analogs[5]
3β-hydroxy-1α- methyl-5α-androstan- 17-one	3β-hydroxy-1α- methyl-5α-androstan- 17-one	Sulfate	Comparable to glucuronide analogs[5]
16β-hydroxy-1-methyl- 5α-androst-1-ene- 3,17-dione	16β-hydroxy-1-methyl- 5α-androst-1-ene- 3,17-dione	Sulfate	Comparable to glucuronide analogs[5]
1β-methyl-5α- androstan-17-one-3ζ- sulfate	1β-methyl-5α- androstan-17-one-3ζ- sulfate	Sulfate	Up to 17 days[6][7]

Metabolic Pathway of Methenolone

The metabolism of **methenolone** is complex, involving multiple enzymatic reactions. The following diagram illustrates the principal metabolic transformations.





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Caption: Metabolic pathway of Methenolone.

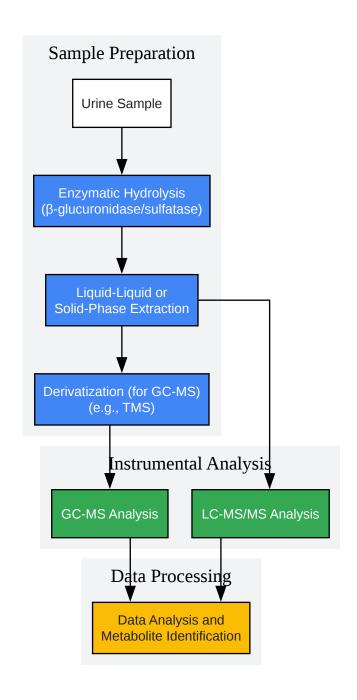
Experimental Protocols

The following sections detail the protocols for sample preparation and analysis of **methenolone** metabolites in urine.

Experimental Workflow

The general workflow for the analysis of **methenolone** metabolites in urine involves sample preparation followed by instrumental analysis.





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Caption: General experimental workflow.

Protocol 1: Sample Preparation for GC-MS Analysis

This protocol is designed to isolate and derivatize both glucuronidated and sulfated metabolites for analysis by GC-MS.



Materials:

- Urine sample
- Phosphate buffer (pH 7)
- β-glucuronidase from E. coli
- Arylsulfatase from Helix pomatia
- Sodium carbonate/bicarbonate buffer (pH 9)
- · Diethyl ether or ethyl acetate
- N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA)
- Ammonium iodide (NH4I)
- Dithioerythritol (DTE)
- Internal standard (e.g., deuterated analog)

Procedure:

- To 2.5 mL of urine, add 1.5 mL of phosphate buffer (pH 7) and an internal standard.
- Add 50 μ L of β -glucuronidase from E. coli and 20 μ L of arylsulfatase from Helix pomatia.
- Incubate the mixture at 50°C for 1 hour for enzymatic hydrolysis.
- Cool the sample to room temperature and add 1 mL of sodium carbonate/bicarbonate buffer (pH 9).
- Perform liquid-liquid extraction (LLE) by adding 5 mL of diethyl ether (or ethyl acetate) and vortexing for 5 minutes.
- Centrifuge at 3000 rpm for 5 minutes.



- Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.
- For derivatization, add 100 μL of a mixture of MSTFA/NH₄I/DTE (1000:2:6, v/w/w) to the dry residue.
- Incubate at 60°C for 20 minutes.
- Transfer the derivatized sample to an autosampler vial for GC-MS analysis.

Protocol 2: GC-MS Analysis

Instrumentation:

 Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890B GC with 7000D Triple Quadrupole MS).

GC Conditions:

- Column: HP-1ms (30 m x 0.25 mm, 0.25 μm) or equivalent
- Injection Volume: 1-2 μL
- Injector Temperature: 280°C
- Oven Temperature Program:
 - Initial temperature: 100°C, hold for 1 min
 - Ramp 1: 20°C/min to 240°C
 - Ramp 2: 10°C/min to 320°C, hold for 3 min
- Carrier Gas: Helium at a constant flow of 1.2 mL/min

MS Conditions:

Ionization Mode: Electron Ionization (EI) at 70 eV



Acquisition Mode: Selected Ion Monitoring (SIM) or full scan

Transfer Line Temperature: 280°C

Ion Source Temperature: 230°C

• Quadrupole Temperature: 150°C

Table 2: Example SIM Ions for Key Methenolone Metabolites (as TMS derivatives)

Metabolite	m/z 1	m/z 2	m/z 3
3α-hydroxy-1- methylen-5α- androstan-17-one	403 (M+)	372 (M-31)	282 (M-90-31)[4]
Methenolone	374 (M+)	359 (M-15)	284

Protocol 3: Sample Preparation for LC-MS/MS Analysis of Sulfate Conjugates

This protocol is optimized for the direct detection of sulfate-conjugated metabolites.[5]

Materials:

- · Urine sample
- Internal standard (e.g., mefruside)
- Sodium bicarbonate/sodium carbonate (10:1 w/w)
- Sodium sulfate
- Ethyl acetate
- Reconstitution solvent (e.g., 80:20 v/v mixture of mobile phase A and B)

Procedure:



- To 5 mL of urine, add 50 μL of internal standard solution.
- Adjust the pH to 9.5 by adding 1.4 g of NaHCO3:Na2CO3 (10:1).
- Add 3 g of sodium sulfate to promote salting out.
- Extract with 5 mL of ethyl acetate by shaking for 20 minutes.
- Centrifuge at 2000 rpm for 10 minutes.
- Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen at 50°C.
- Reconstitute the dry extract in 100 μL of the reconstitution solvent.
- Inject an aliquot into the LC-MS/MS system.

Protocol 4: LC-MS/MS Analysis

Instrumentation:

Liquid chromatograph coupled to a tandem mass spectrometer (e.g., Agilent 1290 Infinity II
LC with 6470 Triple Quadrupole MS).

LC Conditions:

- Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 μm)
- Mobile Phase A: 5 mM ammonium formate in 0.01% formic acid in water
- Mobile Phase B: Acetonitrile/water (90:10 v/v) with 5 mM ammonium formate and 0.01% formic acid
- Flow Rate: 0.3 mL/min
- Gradient:
 - Start at 20% B



- Linear gradient to 55% B in 10 min
- Hold at 55% B for 5 min
- Increase to 100% B in 10 min

• Injection Volume: 5 μL

MS/MS Conditions:

• Ionization Mode: Electrospray Ionization (ESI), negative mode

Acquisition Mode: Multiple Reaction Monitoring (MRM)

Capillary Voltage: 3.5 kV

Gas Temperature: 350°C

Gas Flow: 10 L/min

Nebulizer Pressure: 45 psi

Table 3: Example MRM Transitions for Sulfated Methenolone Metabolites

Metabolite	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)
Methenolone sulfate	381.2	97.0	30
1-methylene-5α- androstan-3α-ol-17- one sulfate	383.2	97.0	30

Data Presentation and Interpretation

Quantitative data should be summarized in tables for easy comparison of metabolite concentrations or detection times across different samples or analytical methods. The identification of a metabolite is confirmed by comparing its retention time and mass spectrum (or MRM transitions) with that of a certified reference standard. The presence of specific long-



term metabolites, such as 1β -methyl- 5α -androstan-17-one- 3ζ -sulfate, can significantly extend the detection window for **methenolone** use.[6]

Conclusion

The detection of **methenolone** abuse requires sensitive and specific analytical methods capable of identifying its various urinary metabolites. Both GC-MS and LC-MS/MS are powerful techniques for this purpose. The choice of methodology depends on the target analytes (glucuronide vs. sulfate conjugates) and the desired sensitivity and detection window. The protocols provided in these application notes offer a solid foundation for researchers to develop and validate their own methods for the routine monitoring of **methenolone** in urine samples.

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